N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-chlorophenyl group, a morpholine ring, and three methoxy groups, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C22H27ClN2O5 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)22(26)24-14-18(25-8-10-30-11-9-25)15-4-6-17(23)7-5-15/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26) |
InChI Key |
TYBYTTPXQIBEBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Formation of the Benzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the 4-Chlorophenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 4-chlorophenyl group onto the benzamide core.
Morpholine Ring Addition: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable precursor reacts with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide
- N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide
- N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide stands out due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
